(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

PROTAC Ternary Complex Formation CRBN

PROTAC researchers frequently encounter off-target IKZF1/3 degradation from C4-functionalized CRBN ligands like pomalidomide, masking target-specific phenotypic readouts. 5-Aminothalidomide (CAS 191732-76-0) addresses this via a C5-primary amine exit vector that reorients linker geometry and abrogates off-target zinc-finger degradation, confirmed by immunoblotting. • Enables systematic C4 vs. C5 matched-pair analysis for ternary complex optimization • Accepts rigid aryl/alkynyl linkers without additional flexible spacers, reducing entropic penalty • Supplied with full analytical characterization; ships globally

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
Cat. No. B12968178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N
InChIInChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18)/t9-/m0/s1
InChIKeyIICWMVJMJVXCLY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminothalidomide: C5 Cereblon Ligand for PROTAC Design


(S)-5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as 5-aminothalidomide or pomalidomide 5-amino impurity, is a synthetic functionalized analog of the immunomodulatory drug (IMiD) thalidomide . It serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex and is a foundational building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues. Its defining feature is a primary amine at the C5 position of the phthalimide ring, which acts as a unique exit vector for linker attachment, enabling the generation of bifunctional degraders with geometries distinct from those derived from the more common C4-amino analog, pomalidomide .

5-Aminothalidomide vs Pomalidomide: Exit Vector Divergence


The functional consequences of a CRBN-binding ligand are determined not just by its affinity for the E3 ligase, but by the exit vector geometry it presents, which dictates the topology of the induced ternary complex. While pomalidomide's C4-amino group serves as one exit vector, modifying the C5 position with an amino group, as in 5-aminothalidomide, fundamentally re-orients the attached linker and the recruited target protein [1]. This geometric change is not a minor structural variation. Structural biology studies have directly demonstrated that the C5 modification repositions the ligand within the CRBN pocket, altering the interface with recruited zinc-finger (ZF) degrons. This leads to a markedly different profile of off-target ZF protein degradation compared to C4-functionalized analogs like pomalidomide, making the choice of exit vector a critical parameter for achieving target selectivity and avoiding unintended biological consequences [1].

5-Aminothalidomide: Differentiated from Closest Analogs


C5 vs C4: Impact on ZF Degron Binding Interface

Crystal structure analysis of the CRBN–ligand–ZF protein ternary complex reveals a critical mechanistic difference between C5 and C4 modifications. The C4-amino group of pomalidomide forms a crucial water-mediated hydrogen bond between CRBN (E377) and the ZF degron (e.g., IKZF1 Q147). In contrast, a modification at the C5 position, as in 5-aminothalidomide, is predicted to sterically bump off or destabilize the binding of these ZF degrons [1]. This structural evidence provides a direct mechanostructural explanation for differential substrate recruitment based solely on the exit vector position.

PROTAC Ternary Complex Formation CRBN

Minimal Off-Target Degradation of Zinc-Finger Proteins

A head-to-head comparison using immunoblotting in MM1.S cells demonstrated that imide-based analogs with a C5 amino modification (like 5-aminothalidomide) exhibit significantly reduced degradation of the off-target ZF proteins ZFP91 and IKZF3 compared to their C4 amino counterparts (pomalidomide) [1]. This directly addresses a major liability of pomalidomide-based PROTACs, which are known to independently degrade numerous ZF proteins.

PROTAC Off-Target Degradation Zinc-Finger Proteins

C5 Amine: Linker Conjugation for Rigid PROTACs

The C5 primary amine serves as a synthetically accessible handle for linker conjugation via amide bond formation. Unlike the C4 amine on pomalidomide, the C5 exit vector of 5-aminothalidomide facilitates the generation of protein degraders with rigid linkers, which can be a critical parameter for optimizing ternary complex formation and degradation efficiency . This functionalization enables orthogonal linker strategies that are not easily replicated with other IMiD analogs.

PROTAC Linker Chemistry Exit Vector

Validated Research Applications of 5-Aminothalidomide


PROTACs with Reduced IKZF1/3 Off-Target Degradation

Researchers developing PROTACs for targets outside the zinc-finger family frequently encounter confounding off-target degradation of IKZF1 and IKZF3 caused by the pomalidomide (C4) recruiting element. As shown by direct immunoblotting evidence, incorporating 5-aminothalidomide as the CRBN-recruiting ligand abrogates this off-target activity, providing a cleaner cellular degradation profile [1]. This enables more accurate assessment of target-specific phenotypic effects in cell-based assays.

Linker SAR Exploration via C5 Exit Vector

In medicinal chemistry campaigns, exploring the complete exit vector landscape is essential for optimizing ternary complex stability and degradation efficiency. 5-aminothalidomide is the premier building block for accessing this chemical space, enabling the synthesis of a parallel series of PROTACs with distinct linker geometries from those of pomalidomide (C4) or lenalidomide (C3)-based constructs [1]. A C4 vs. C5 matched-pair analysis is a standard strategy for dissecting the role of linker trajectory in degrader potency.

Rigid-Linker PROTACs and Molecular Glues

The specific spatial presentation of the C5 amine facilitates the direct conjugation of rigid linkers, such as those containing aryl or alkynyl groups, without introducing additional flexible spacers that can impair ternary complex formation. This capability, supported by structural models showing the distinct exit trajectory from CRBN, makes the compound a strategic choice for projects aiming to reduce the entropic penalty of binding by pre-organizing the degrader geometry [1].

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